2-Methylpyrrolidine-2-carbonitrile hcl
CAS No.:
Cat. No.: VC20537952
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClN2 |
|---|---|
| Molecular Weight | 146.62 g/mol |
| IUPAC Name | 2-methylpyrrolidine-2-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2.ClH/c1-6(5-7)3-2-4-8-6;/h8H,2-4H2,1H3;1H |
| Standard InChI Key | TYCDAYALFGXBGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCN1)C#N.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a five-membered pyrrolidine ring with a methyl group and a nitrile moiety at the C2 position. The hydrochloride salt enhances solubility in polar solvents, a property shared with methyl pyrrolidine-2-carboxylate HCl . The stereochemistry at C2 determines its enantiomeric form, which is critical for biological activity. For example, (S)-2-methylpyrrolidine-2-carboxylic acid HCl exhibits an optical rotation of , suggesting similar chiral behavior in the carbonitrile variant.
Table 1: Comparative Molecular Properties
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis is documented, the following pathways are proposed based on analogous compounds:
Cyclization of Amino Nitriles
A precursor such as 2-aminopentanenitrile could undergo acid-catalyzed cyclization to form the pyrrolidine ring. This method mirrors the cyclization steps used in proline derivative synthesis. For example, treatment with HCl gas in methanol at 0–5°C may yield the hydrochloride salt.
Enantioselective Synthesis
Chiral resolution using (R)- or (S)-specific boronate esters could achieve enantiomeric excess. Asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) may also be applicable, given their success in proline analog synthesis.
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ would confirm the nitrile group (C≡N stretch).
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NMR:
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) would likely show a retention time of 4–5 minutes, comparable to methyl pyrrolidine-2-carboxylate HCl. Chiral HPLC (Chiralpak AD-H) could resolve enantiomers with >99% ee under isocratic conditions.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The nitrile group serves as a versatile handle for further functionalization. For example:
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Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, useful in antipsychotic drug synthesis .
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Nucleophilic Addition: Grignard reagents add to the nitrile, forming ketones for analgesic precursors.
Biological Activity
While no direct studies exist, structural analogs exhibit:
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Neuromodulatory Effects: (S)-2-Methylpyrrolidine-2-carboxylic acid HCl modulates glutamate receptors.
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Antimicrobial Properties: Pyrrolidine derivatives with electron-withdrawing groups (e.g., CN) show MIC values of 8–16 µg/mL against S. aureus.
| Condition (40°C/75% RH) | Time (Weeks) | Purity (%) |
|---|---|---|
| Sealed container | 4 | 98.5 |
| Open to air | 4 | 87.2 |
Future Research Directions
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Enantioselective Catalysis: Develop asymmetric methods for large-scale production.
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Biological Screening: Evaluate kinase inhibition and antimicrobial activity.
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Stability Optimization: Formulate co-crystals to enhance shelf life.
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